molecular formula C8H11F4N3 B1492781 1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 2098143-94-1

1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No.: B1492781
CAS No.: 2098143-94-1
M. Wt: 225.19 g/mol
InChI Key: CIRKCPHJSPUKSJ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyrazole core substituted at the 1-position with a 2-fluoroethyl group (-CH₂CH₂F) and at the 3-position with a trifluoromethyl (-CF₃) group. The 4-position is functionalized with an N-methylmethanamine moiety (-CH₂NHCH₃).
Molecular Formula: C₈H₁₁F₄N₃ (calculated based on structural analysis).
Molecular Weight: ~225.18 g/mol.
Key Features:

  • Fluorinated substituents enhance metabolic stability and lipophilicity.
  • The pyrazole scaffold is common in pharmaceuticals due to its hydrogen-bonding capacity and rigid planar structure.

Properties

IUPAC Name

1-[1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazol-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F4N3/c1-13-4-6-5-15(3-2-9)14-7(6)8(10,11)12/h5,13H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRKCPHJSPUKSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1C(F)(F)F)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine (CAS Number: 2098143-94-1) is a synthetic organic compound belonging to the pyrazole class. Its unique structure, featuring both fluoroethyl and trifluoromethyl groups, suggests potential for diverse biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C8H10F4N3\text{C}_8\text{H}_{10}\text{F}_4\text{N}_3

Key Structural Features:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Fluoroethyl Group : Enhances lipophilicity and may influence receptor interactions.
  • Trifluoromethyl Group : Imparts unique electronic properties that can affect biological activity.

Synthesis Methods

The synthesis of 1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine typically involves several key steps:

  • Formation of the Pyrazole Ring :
    • Reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
  • Introduction of the Fluoroethyl Group :
    • Alkylation with a fluoroethyl halide in the presence of a base.
  • Trifluoromethylation :
    • Utilizing trifluoromethyl iodide or sulfonate reagents to introduce the trifluoromethyl group.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, herbicidal, and anti-inflammatory effects. The specific biological activity of 1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine has been explored in several studies:

Antimicrobial Activity

In preliminary studies, compounds structurally related to 1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine demonstrated significant antimicrobial properties against various bacterial strains. For example, a study found that related pyrazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .

Herbicidal Activity

A related compound showed promising herbicidal activity with an efficacy of 80% against rape at a concentration of 200 µg/mL . This suggests that the target compound may also possess similar herbicidal properties, warranting further investigation.

The mechanism of action for pyrazole derivatives often involves interaction with specific enzymes or receptors, modulating their activity. The fluoroalkyl groups enhance binding affinity due to increased lipophilicity and electronic effects, potentially leading to altered metabolic pathways .

Case Studies

Several studies have investigated the biological effects of pyrazole derivatives:

  • Study on Antimicrobial Properties :
    • Researchers synthesized a series of pyrazole compounds and tested their antimicrobial activity against various pathogens. The results indicated that modifications in the substituent groups significantly influenced efficacy .
  • Herbicidal Efficacy Assessment :
    • A field study evaluated the herbicidal potential of pyrazole derivatives on common agricultural weeds. Results showed effective control at specified concentrations, highlighting their potential use in agricultural applications .

Comparative Analysis

To better understand the biological activity of 1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityReference
2-Chloro-5-(1-methyl-3-trifluoromethyl)pyrazolStructureAntimicrobial (MIC < 50 µg/mL)
2-(1-(2-fluoroethyl)-3-trifluoromethyl)pyrazolStructureHerbicidal (80% efficacy)

Comparison with Similar Compounds

1-[5-(4-Fluorophenyl)-1H-Pyrazol-4-yl]-N-Methylmethanamine ()

Parameter Target Compound 1-[5-(4-Fluorophenyl)-...-methanamine
Molecular Formula C₈H₁₁F₄N₃ C₁₁H₁₂FN₃
Molecular Weight 225.18 g/mol 205.23 g/mol
Substituents 2-Fluoroethyl, CF₃ 4-Fluorophenyl
Key Differences Higher fluorine content (4 F vs. 1 F) Aromatic phenyl group
Biological Relevance Enhanced metabolic stability due to CF₃ Potential for π-π stacking interactions

Implications : The trifluoromethyl group in the target compound improves resistance to oxidative metabolism compared to the fluorophenyl analogue .

1-(2-Furyl)-N-{[1-(2,2,2-Trifluoroethyl)-1H-Pyrazol-4-yl]methyl}methanamine ()

Parameter Target Compound 1-(2-Furyl)-...-methanamine
Molecular Formula C₈H₁₁F₄N₃ C₁₁H₁₃ClF₃N₃O
Molecular Weight 225.18 g/mol 295.69 g/mol
Substituents 2-Fluoroethyl, CF₃ 2,2,2-Trifluoroethyl, furyl
Key Differences Simpler alkyl chain vs. heterocyclic furyl Chlorine atom introduces polarity
Synthetic Complexity Likely simpler synthesis Requires furyl coupling steps

Implications : The furyl group in may confer aromatic interaction capabilities but increases synthetic complexity compared to the target compound’s alkyl chain .

1-[1-(2,2-Difluoroethyl)-1H-Pyrazol-4-yl]-N-[(1,5-Dimethyl-1H-Pyrazol-4-yl)methyl]methanamine ()

Parameter Target Compound Difluoroethyl Analogue
Molecular Formula C₈H₁₁F₄N₃ C₁₂H₁₈ClF₂N₅
Molecular Weight 225.18 g/mol 305.76 g/mol
Substituents 2-Fluoroethyl, CF₃ 2,2-Difluoroethyl, dimethylpyrazole
Key Differences Single fluorine vs. difluoroethyl Additional pyrazole ring
Pharmacokinetics Lower molecular weight may improve solubility Bulkier structure could limit bioavailability

N-((1-(3-Methoxyphenyl)-1H-Pyrazol-4-yl)methyl)-N-Methylacrylamide ()

Parameter Target Compound Methoxyphenyl Acrylamide
Functional Groups Amine, CF₃, fluoroethyl Acrylamide, methoxyphenyl
Reactivity Basic amine for salt formation Acrylamide enables covalent binding
Therapeutic Potential Potential CNS activity due to fluorination Likely protease inhibitor or kinase modulator

Implications: The acrylamide group in is reactive and may be used for targeted covalent inhibition, unlike the target compound’s non-reactive amine .

Preparation Methods

Synthesis of the 3-(trifluoromethyl)-1-methylpyrazole Core

The trifluoromethyl-substituted pyrazole ring is a critical scaffold in the target compound. Preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, a key intermediate, typically involves the following steps:

  • Lithiation and Boronation : Starting with 1-methyl-3-(trifluoromethyl)-1H-pyrazole, lithiation is performed using lithium diisopropylamide (LDA) at low temperatures (-78°C to -75°C) under inert atmosphere. Subsequent addition of trimethylborate yields the corresponding boronic acid derivative after acidic workup. This intermediate is crucial for further functionalization.

  • Hydrazine Cyclization : Methyl hydrazine is added dropwise to a precursor mixture at low temperature, followed by heating around 55°C for 20 hours under dry air. This step facilitates formation of the pyrazole ring system with trifluoromethyl substitution.

  • Methylation and Purification : Methylation of the pyrazole nitrogen can be achieved using methyl tosylate at elevated temperatures (100°C) for extended periods (18 hours), followed by crystallization and purification to isolate the methylated trifluoromethyl pyrazole with good yield (~71%).

Step Reagents/Conditions Yield Notes
Lithiation & Boronation LDA (2.0 M), THF, -78°C to -75°C, trimethylborate ~50-70% Boronic acid intermediate
Hydrazine Cyclization Methyl hydrazine, 55°C, 20 h, dry air 63% Pyrazole ring formation
Methylation Methyl tosylate, 100°C, 18 h 71% Methylated pyrazole obtained

Formation of the N-Methylmethanamine Side Chain

The N-methylmethanamine moiety attached to the pyrazole ring at the 4-position is introduced via reductive amination or nucleophilic substitution:

  • Reductive Amination : The corresponding aldehyde or ketone precursor of the pyrazole can be reacted with methylamine in the presence of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride to afford the N-methylmethanamine derivative.

  • Nucleophilic Substitution : Alternatively, halomethyl pyrazole intermediates can undergo substitution with methylamine under controlled conditions to install the amine group.

Representative Synthetic Route Overview

A plausible synthetic route to 1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine is summarized as follows:

Reaction Conditions and Yields Summary

Step Reaction Type Reagents Conditions Yield Reference
Pyrazole core synthesis Hydrazine cyclization Methyl hydrazine 55°C, 20 h 63%
Pyrazole methylation Methylation Methyl tosylate 100°C, 18 h 71%
N1-Alkylation Alkylation 2-Fluoroethyl halide, base RT to 60°C, several hours 60-80% (typical)
Amination at C4 Reductive amination Methylamine, NaBH3CN Room temp, hours 50-75% (typical)

Analytical and Purification Techniques

  • Purification : Crystallization from suitable solvents (e.g., methyl tert-butyl ether, MTBE), column chromatography, and recrystallization are employed to isolate pure intermediates and final products.

  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 19F), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are routinely used to confirm structure and purity.

Research Findings and Considerations

  • The presence of fluorine atoms, especially the trifluoromethyl and 2-fluoroethyl groups, significantly enhances the metabolic stability and lipophilicity of the compound, which is beneficial for pharmaceutical applications.

  • Control of reaction temperature and stoichiometry is critical to minimize side reactions such as over-alkylation or decomposition of sensitive fluorinated intermediates.

  • The use of lithium diisopropylamide (LDA) for lithiation steps requires strict anhydrous and inert atmosphere conditions to avoid quenching and ensure high yields.

  • The synthetic strategy allows for structural modifications at various positions on the pyrazole ring, enabling the exploration of analogs with potentially improved biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 2
1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine

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